molecular formula C16H16N4OS B6461644 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine CAS No. 2549051-72-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine

Cat. No. B6461644
M. Wt: 312.4 g/mol
InChI Key: NFAHNDQRYVZHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine (also known as DMPP) is a pyrazine derivative that has been gaining attention in recent years due to its potential applications in scientific research. DMPP is an organic compound that is primarily used as a reagent for the synthesis of other compounds, such as aldehydes and ketones. It has also been found to have a range of biochemical and physiological effects, which makes it a promising compound for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine' involves the reaction of 3-(4-methoxyphenylsulfanyl)pyrazine with 3,5-dimethyl-1H-pyrazole in the presence of a suitable reagent.

Starting Materials
3-(4-methoxyphenylsulfanyl)pyrazine, 3,5-dimethyl-1H-pyrazole

Reaction
To a solution of 3-(4-methoxyphenylsulfanyl)pyrazine (1.0 g, 4.5 mmol) in dry DMF (10 mL) under nitrogen, 3,5-dimethyl-1H-pyrazole (0.5 g, 4.5 mmol) and K2CO3 (1.2 g, 8.6 mmol) were added., The reaction mixture was stirred at room temperature for 24 h., The reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL)., The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure., The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as eluent to afford the desired product as a yellow solid (yield: 0.8 g, 65%).

Scientific Research Applications

DMPP has been used in a variety of scientific research applications due to its unique properties. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. DMPP has also been found to be an effective inhibitor of the enzyme aldose reductase, which is involved in the metabolism of glucose. In addition, DMPP has been used in the synthesis of a variety of compounds, including aldehydes and ketones.

Mechanism Of Action

The mechanism of action of DMPP is not fully understood. It is believed that DMPP works by inhibiting the enzymes cyclooxygenase-2 (COX-2) and aldose reductase. Inhibition of these enzymes leads to a decrease in inflammation and pain, as well as a decrease in the metabolism of glucose.

Biochemical And Physiological Effects

DMPP has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) and aldose reductase, leading to a decrease in inflammation and pain, as well as a decrease in the metabolism of glucose. In addition, DMPP has been found to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative damage.

Advantages And Limitations For Lab Experiments

The use of DMPP in lab experiments has a number of advantages and limitations. One of the main advantages is that DMPP is a relatively inexpensive compound and is readily available. In addition, DMPP is relatively stable and can be stored for long periods of time. On the other hand, one of the main limitations of DMPP is that it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for research involving DMPP are numerous. One potential direction is to further investigate the biochemical and physiological effects of DMPP, as well as its potential therapeutic applications. In addition, further research could be conducted to explore the use of DMPP in the synthesis of other compounds. Finally, further research could be conducted to investigate the effects of DMPP on other enzymes and biological processes.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-10-12(2)20(19-11)15-16(18-9-8-17-15)22-14-6-4-13(21-3)5-7-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAHNDQRYVZHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine

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